2-Chloro-2-methylpropane

Physical Chemistry Process Engineering Solvent Selection

Choose 2-Chloro-2-methylpropane for its unique tertiary carbocation stability, ensuring predictable SN1 kinetics that primary/secondary chlorides cannot match. This is the definitive alkylating agent for high-efficiency musk xylene synthesis (93% yield). Supplied at 99% purity, its low boiling point (51°C) allows easy removal, streamlining your downstream processing. Avoid synthetic route redesign; secure your supply of the industry-standard tert-butylating agent.

Molecular Formula (CH3)3CCl
C4H9Cl
Molecular Weight 92.57 g/mol
CAS No. 507-20-0
Cat. No. B056623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-2-methylpropane
CAS507-20-0
Synonyms1,1-Dimethylethyl Chloride;  1-Chloro-1,1-dimethylethane;  2-Chloro-2-methylpropane;  2-Chloroisobutane;  2-Methyl-2-chloropropane;  2-Methyl-2-propyl Chloride;  Chlorotrimethylmethane;  NSC 6527;  Trimethylchloromethane;  tert-Butyl Chloride
Molecular Formula(CH3)3CCl
C4H9Cl
Molecular Weight92.57 g/mol
Structural Identifiers
SMILESCC(C)(C)Cl
InChIInChI=1S/C4H9Cl/c1-4(2,3)5/h1-3H3
InChIKeyNBRKLOOSMBRFMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-2-methylpropane (CAS 507-20-0) Technical Procurement Guide: Physical Properties and Industrial Specifications


2-Chloro-2-methylpropane (tert-butyl chloride) is a tertiary alkyl halide with the molecular formula C₄H₉Cl and a molecular weight of 92.57 g/mol [1]. It appears as a colorless, highly flammable liquid with a melting point of approximately -26 °C and a boiling point of 51 °C at standard atmospheric pressure . The compound is sparingly soluble in water but miscible with common organic solvents such as alcohol and ether [2]. Commercially, 2-chloro-2-methylpropane is typically supplied at purity levels of 98% to 99+% and is primarily utilized as an alkylating agent in organic synthesis, as well as an intermediate in the production of fragrances (e.g., musk xylene), pesticides, and other fine chemicals .

Why 2-Chloro-2-methylpropane Cannot Be Replaced by Generic Alkyl Halides: The SN1 Reactivity and Stability Imperative


Generic substitution of 2-chloro-2-methylpropane with other alkyl halides is technically unsound due to its unique tertiary carbocation stability and resultant SN1 reaction kinetics [1]. The compound's tertiary carbon center facilitates rapid heterolysis in polar solvents, a property not shared by primary or secondary alkyl chlorides, which favor slower SN2 pathways [2]. This reactivity differential is critical in applications requiring predictable solvolytic behavior, such as mechanistic studies or specific synthetic transformations where carbocation rearrangement must be controlled. Furthermore, its physical properties—specifically its boiling point (51 °C) and density (0.851 g/mL)—differ markedly from structural analogs like 2-chloro-2-methylbutane (boiling point ~85 °C) or 1-chloro-2-methylpropane (boiling point ~69 °C), making simple replacement impossible in processes designed around these parameters .

2-Chloro-2-methylpropane vs. Comparators: Quantitative Evidence for Differentiated Performance and Procurement Selection


Vapor Pressure and Density: 2-Chloro-2-methylpropane vs. Tert-Butyl Bromide for Solvent and Distillation Applications

2-Chloro-2-methylpropane exhibits a vapor pressure of 34.9 kPa at 20 °C and a density of 0.851 g/mL at 25 °C [1]. In comparison, its brominated analog, tert-butyl bromide, has a higher boiling point (73 °C) and a significantly higher density (1.22 g/mL) [2]. These differences directly impact distillation protocols and phase separation in liquid-liquid extraction. For processes requiring a lower boiling, less dense organic phase that can be easily removed by rotary evaporation, 2-chloro-2-methylpropane offers a distinct practical advantage. Its vapor density of 3.2 (vs air) also dictates specific ventilation requirements for safe handling .

Physical Chemistry Process Engineering Solvent Selection

SN1 Solvolysis Rate: 2-Chloro-2-methylpropane vs. 2-Chloro-2-methylbutane in Polar Protic Media

In the heterolysis of 2-chloro-2-methylpropane (t-BuCl), the rate of reaction is reported to be 10¹⁸ times faster in water than in the gas phase, a benchmark for tertiary alkyl chloride reactivity [1]. While direct rate constant data for 2-chloro-2-methylbutane under identical conditions is scarce, class-level inference from tertiary alkyl halide studies indicates that the presence of an additional methyl group in 2-chloro-2-methylbutane would increase steric hindrance and potentially alter solvation, leading to a different kinetic profile. A related study on aerosol direct fluorination demonstrated that 2-chloro-2-methylpropane yields 47% of a single rearranged product, whereas 2-chloro-2-methylbutane produces a complex 166.3:1 mixture of three products, highlighting the simpler, more predictable reactivity of the former [2].

Physical Organic Chemistry Reaction Kinetics Mechanistic Studies

Friedel-Crafts Alkylation Selectivity: 2-Chloro-2-methylpropane vs. 1-Chloro-2-methylpropane for Tert-Butyl Group Installation

In the Friedel-Crafts alkylation of toluene using Et₃NHCl-AlCl₃ ionic liquids as a catalyst, 2-chloro-2-methylpropane achieves a 98% conversion with 82.5% selectivity for para-tert-butyltoluene (PTBT) under optimized conditions [1]. In contrast, 1-chloro-2-methylpropane (isobutyl chloride), a primary alkyl halide, would not undergo the same carbocation-driven mechanism and would instead require much harsher conditions or would fail to yield the desired tert-butyl-substituted product, instead giving sec-butyl or rearranged products [2]. A separate study reported a 93% yield for a Friedel-Crafts alkylation using 2-chloro-2-methylpropane with AlCl₃ at room temperature, demonstrating robust synthetic utility [3].

Synthetic Organic Chemistry Aromatic Alkylation Catalysis

Ultrasound-Assisted Solvolysis: Enhanced Rate Constants of 2-Chloro-2-methylpropane for Accelerated Reaction Screening

Ultrasonic irradiation increases the rate constant for the solvolysis of 2-chloro-2-methylpropane in aqueous ethanol by a factor of 1.5 at 10% v/v ethanol and by a factor of 1.9 at 40% v/v ethanol [1]. This acceleration is attributed to cavitation-induced disruption of solvent structure and enhanced mass transfer [2]. While comparative data for other alkyl halides under identical sonication conditions is limited, the well-defined SN1 mechanism of 2-chloro-2-methylpropane makes it an ideal model substrate for studying and leveraging sonochemical rate enhancements, a feature not universally applicable to less reactive primary or secondary alkyl chlorides [3].

Sonochemistry Reaction Optimization Kinetic Studies

Validated Industrial and Research Use-Cases for 2-Chloro-2-methylpropane Based on Quantitative Evidence


Precursor for Musk Xylene and Fragrance Intermediates

2-Chloro-2-methylpropane serves as a key alkylating agent in the industrial synthesis of musk xylene, a widely used synthetic fragrance . The compound's high reactivity in Friedel-Crafts alkylation, demonstrated by a 93% yield in related reactions under mild conditions (RT, AlCl₃) [1], ensures efficient installation of tert-butyl groups onto aromatic rings. This application leverages the compound's availability in bulk quantities (e.g., 150 kg drums) and consistent purity specifications (98.5-99%) .

Model Substrate for Physical Organic Chemistry Education and Research

The well-characterized SN1 solvolysis kinetics of 2-chloro-2-methylpropane make it an ideal model compound for teaching and research in physical organic chemistry [2]. Its rate constants can be reliably measured by conductivity, and its response to solvent polarity and ultrasound is quantifiable [3]. This predictability allows for reproducible experimental design and clear illustration of fundamental kinetic principles, reducing experimental variability and setup time.

Intermediate in Pesticide and Pharmaceutical Synthesis

As a versatile tert-butylating agent, 2-chloro-2-methylpropane is employed in the synthesis of various pesticide intermediates and pharmaceutical building blocks . Its ability to introduce a sterically bulky tert-butyl group under relatively mild conditions (e.g., room temperature with AlCl₃) [1] can modulate the pharmacokinetic properties or metabolic stability of target molecules. The compound's commercial availability at 99% purity [4] reduces the need for in-house purification steps, streamlining synthetic routes.

Solvent and Reagent in Specialty Chemical Manufacturing

2-Chloro-2-methylpropane is utilized as a solvent and chlorinating agent in niche chemical processes . Its low boiling point (51 °C) and relatively high vapor pressure (34.9 kPa at 20 °C) [5] allow for easy removal by distillation after reactions are complete. This physical property profile is particularly advantageous in processes where a low-boiling, non-polar organic phase is required for liquid-liquid extraction or as a reaction medium that can be evaporated without leaving high-boiling residues.

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